molecular formula C14H7N3O3 B4555311 4-[(E)-1-cyano-2-(5-nitrofuran-2-yl)ethenyl]benzonitrile

4-[(E)-1-cyano-2-(5-nitrofuran-2-yl)ethenyl]benzonitrile

Cat. No.: B4555311
M. Wt: 265.22 g/mol
InChI Key: ZBVIWWULKZPRLX-GHXNOFRVSA-N
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Description

4-[(E)-1-cyano-2-(5-nitrofuran-2-yl)ethenyl]benzonitrile is a synthetic organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medical and industrial applications. This compound features a nitrofuran moiety, which is crucial for its biological activity, and a benzonitrile group, which enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-(5-nitrofuran-2-yl)ethenyl]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-(5-nitrofuran-2-yl)ethenyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso and hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted nitrofuran derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-1-cyano-2-(5-nitrofuran-2-yl)ethenyl]benzonitrile is unique due to its combination of a nitrofuran moiety with a benzonitrile group, which enhances its chemical stability and broadens its range of applications. Its specific structure allows for unique interactions with bacterial enzymes, making it a valuable compound in the fight against antibiotic-resistant bacteria .

Properties

IUPAC Name

4-[(E)-1-cyano-2-(5-nitrofuran-2-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O3/c15-8-10-1-3-11(4-2-10)12(9-16)7-13-5-6-14(20-13)17(18)19/h1-7H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVIWWULKZPRLX-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(E)-1-cyano-2-(5-nitrofuran-2-yl)ethenyl]benzonitrile
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4-[(E)-1-cyano-2-(5-nitrofuran-2-yl)ethenyl]benzonitrile
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4-[(E)-1-cyano-2-(5-nitrofuran-2-yl)ethenyl]benzonitrile
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Reactant of Route 5
4-[(E)-1-cyano-2-(5-nitrofuran-2-yl)ethenyl]benzonitrile

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